molecular formula C6H5F5 B14247459 Pentafluoro(prop-1-en-1-yl)cyclopropane CAS No. 499784-17-7

Pentafluoro(prop-1-en-1-yl)cyclopropane

Cat. No.: B14247459
CAS No.: 499784-17-7
M. Wt: 172.10 g/mol
InChI Key: UZDGAVIENXMVMD-UHFFFAOYSA-N
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Description

Pentafluoro(prop-1-en-1-yl)cyclopropane is a fluorinated cyclopropane derivative characterized by a three-membered cyclopropane ring substituted with five fluorine atoms and a prop-1-en-1-yl group. The cyclopropane ring introduces significant ring strain (~27 kcal/mol), which influences its reactivity and stability. Fluorination enhances thermal and chemical stability due to the strong C-F bonds (bond energy ~485 kJ/mol) and electron-withdrawing effects, making such compounds valuable in materials science, agrochemicals, and pharmaceuticals .

Properties

CAS No.

499784-17-7

Molecular Formula

C6H5F5

Molecular Weight

172.10 g/mol

IUPAC Name

1,1,2,2,3-pentafluoro-3-prop-1-enylcyclopropane

InChI

InChI=1S/C6H5F5/c1-2-3-4(7)5(8,9)6(4,10)11/h2-3H,1H3

InChI Key

UZDGAVIENXMVMD-UHFFFAOYSA-N

Canonical SMILES

CC=CC1(C(C1(F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluoro(prop-1-en-1-yl)cyclopropane typically involves the cyclopropanation of a suitable fluorinated alkene precursor. One common method is the reaction of pentafluoropropene with a cyclopropane derivative under specific conditions. For example, the reaction can be carried out using a metal catalyst such as rhodium or palladium to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of fluorinated solvents and reagents is also common in industrial settings to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Pentafluoro(prop-1-en-1-yl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives with varying degrees of fluorination .

Scientific Research Applications

Pentafluoro(prop-1-en-1-yl)cyclopropane has several scientific research applications:

Mechanism of Action

The mechanism by which pentafluoro(prop-1-en-1-yl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated cyclopropane ring can engage in specific binding interactions, influencing the activity of these targets. Additionally, the compound’s fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, modulating its biological activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to fluorinated alkenes, cyclopropanes, and other fluorocarbon derivatives (Table 1).

Table 1: Key Structural and Electronic Properties

Compound Name Molecular Formula Fluorine Atoms Ring Structure Substituents Key Features
Pentafluoro(prop-1-en-1-yl)cyclopropane C₆H₅F₅ 5 Cyclopropane Prop-1-en-1-yl, 5 F High ring strain, electron-deficient alkene, enhanced stability from fluorine
Hexafluoropropene (HFP) C₃F₆ 6 None Propene with 6 F Linear structure, high volatility, used in polymer production
1,1,2,2,3,3,4-Heptafluorocyclopentane C₅H₃F₇ 7 Cyclopentane 7 F substituents Reduced ring strain vs. cyclopropane, higher fluorine content
1-Propenylperfluoropropane C₆F₇ 7 Cyclopropane? Propenyl, perfluoro groups Hypothetical analog with full fluorination; higher steric hindrance
1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene C₄H₂F₆O 6 None Fluoromethoxy, 5 F Ether-linked substituent; pharmaceutical intermediate

Physicochemical and Reactivity Profiles

  • Thermal Stability : this compound is expected to exhibit higher thermal stability than hexafluoropropene (HFP) due to its cyclic structure and fluorine shielding. However, its ring strain may lower decomposition temperatures compared to heptafluorocyclopentane .
  • Reactivity : The electron-deficient cyclopropane ring in the target compound may undergo ring-opening reactions with nucleophiles, whereas HFP primarily participates in radical polymerization. The prop-1-en-1-yl group adds sites for electrophilic addition .
  • Conformational Behavior : Force field simulations (e.g., OPLS-AA) highlight challenges in modeling cyclopropane rings due to their unique bonding. Refined parameters for cyclopropane improve accuracy in predicting vibrational modes and torsional barriers .

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